molecular formula C12H11F3N2 B13722188 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-3-fluorobenzonitrile

4-(3,3-Difluoropyrrolidin-1-ylmethyl)-3-fluorobenzonitrile

Katalognummer: B13722188
Molekulargewicht: 240.22 g/mol
InChI-Schlüssel: NWMHQEZFYLFXBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,3-Difluoropyrrolidin-1-ylmethyl)-3-fluorobenzonitrile is a synthetic organic compound characterized by the presence of a difluoropyrrolidine moiety attached to a fluorobenzonitrile core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-3-fluorobenzonitrile typically involves the reaction of 3-fluorobenzonitrile with 3,3-difluoropyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,3-Difluoropyrrolidin-1-ylmethyl)-3-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-(3,3-Difluoropyrrolidin-1-ylmethyl)-3-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-ylmethyl)-3-fluorobenzonitrile involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,3-Difluoropyrrolidine: Shares the difluoropyrrolidine moiety but lacks the benzonitrile group.

    3-Fluorobenzonitrile: Contains the benzonitrile core but lacks the difluoropyrrolidine moiety.

    4-(3,3-Difluoropyrrolidin-1-yl)-3-methylaniline: Similar structure with a methylaniline group instead of a benzonitrile group.

Uniqueness

4-(3,3-Difluoropyrrolidin-1-ylmethyl)-3-fluorobenzonitrile is unique due to the combination of the difluoropyrrolidine and fluorobenzonitrile moieties, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C12H11F3N2

Molekulargewicht

240.22 g/mol

IUPAC-Name

4-[(3,3-difluoropyrrolidin-1-yl)methyl]-3-fluorobenzonitrile

InChI

InChI=1S/C12H11F3N2/c13-11-5-9(6-16)1-2-10(11)7-17-4-3-12(14,15)8-17/h1-2,5H,3-4,7-8H2

InChI-Schlüssel

NWMHQEZFYLFXBH-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC1(F)F)CC2=C(C=C(C=C2)C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.